molecular formula C18H18N2O2S B6608961 [(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine CAS No. 2866254-56-8

[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine

Cat. No.: B6608961
CAS No.: 2866254-56-8
M. Wt: 326.4 g/mol
InChI Key: NSLXTKXZHISXFJ-GFCCVEGCSA-N
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Description

[(1R)-1-(1,3-Dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine is a chiral amine derivative featuring two distinct heterocyclic moieties: a 1,3-dioxaindan (a bicyclic ether with fused benzene and dioxane rings) and a 1,2-benzothiazole (a benzene fused to a thiazole ring). The stereochemistry at the (1R)-ethyl group introduces enantioselectivity, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

(1R)-1-(1,3-benzodioxol-4-yl)-N-[2-(1,2-benzothiazol-3-yl)ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(13-6-4-7-16-18(13)22-11-21-16)19-10-9-15-14-5-2-3-8-17(14)23-20-15/h2-8,12,19H,9-11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLXTKXZHISXFJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs identified in the evidence. Key structural variations include substituents on the benzothiazole/dioxaindan systems, stereochemistry, and amine linkages.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Reference(s)
[(1R)-1-(1,3-Dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine 1,3-Dioxaindan + 1,2-benzothiazole Chiral (1R)-ethyl group; ethylamine linker Not provided Hypothesized enantioselectivity; potential for receptor interaction due to amine group N/A
[1-(1,3-Benzothiazol-2-yl)ethyl][2-(4-chlorophenyl)ethyl]amine 1,3-Benzothiazole + chlorophenyl Chlorophenyl substituent; non-chiral ethyl groups 316.85 No pharmacological data; structural analog with halogen substitution
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one HCl 1,2-Benzothiazole + morpholine Morpholine ring; hydrochloride salt; ketone linkage 349.86 Enhanced solubility (salt form); potential for CNS activity due to morpholine
[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine Benzodioxin + thiazole Benzodioxin (similar to dioxaindan); methylthiazole substituent Not provided Structural similarity to dioxaindan; possible planar aromatic interactions
S18327 (Benzisoxazole-piperidine antipsychotic) Benzisoxazole + piperidine Piperidine ring; fluorine substituent Not provided High α1/α2-adrenergic receptor antagonism; clozapine-like antipsychotic profile

Key Observations

Structural Diversity in Heterocycles :

  • The target compound’s 1,3-dioxaindan moiety distinguishes it from analogs with simpler aromatic systems (e.g., chlorophenyl in or benzodioxin in ). The dioxaindan’s ether oxygens may enhance polarity and hydrogen-bonding capacity compared to fully aromatic systems.
  • The 1,2-benzothiazole group is shared with and , but positional isomerism (3-yl vs. 2-yl substitution) could alter electronic properties and binding interactions.

Stereochemistry and Amine Linkages: The (1R)-chiral center in the target compound contrasts with non-chiral ethyl groups in and . Enantioselectivity may influence receptor binding or metabolic stability, as seen in clozapine-like compounds (e.g., S18327, ). The ethylamine linker in the target compound is shorter than the morpholine-containing analog in , which may reduce conformational flexibility but improve membrane permeability.

Electronic and Pharmacological Implications :

  • Electron-rich substituents (e.g., dioxaindan’s ethers) may stabilize charge-transfer interactions, analogous to benzodioxin derivatives in .
  • The absence of halogen substituents (cf. chlorophenyl in ) could reduce toxicity but may also lower binding affinity to hydrophobic targets.

Synthetic Challenges :

  • Synthesis of chiral amines like the target compound may require enantioselective routes (e.g., asymmetric catalysis), whereas analogs like and are likely synthesized via standard alkylation or coupling reactions.

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